![molecular formula C27H37P B1589746 DI(1-Adamantyl)benzylphosphine CAS No. 395116-70-8](/img/structure/B1589746.png)
DI(1-Adamantyl)benzylphosphine
Overview
Description
Di(1-Adamantyl)benzylphosphine, also known as cataCXium ABn, is a chemical compound with the molecular formula C27H37P and a molecular weight of 392.56 . It is used as a catalyst for various reactions including Sonogashira coupling reaction, Ruthenium-catalyzed amination of secondary alcohols with ammonia, and Rhodium-catalyzed regioselective hydroformylation of alkenes .
Synthesis Analysis
Di(1-Adamantyl)benzylphosphine can be synthesized by placing 4.0 g (13 mmol) of di (1-adamantyl)phosphine in 50 ml of di-n-butyl ether, and adding 18 ml of a 2.5 M solution of n-BuLi (45 mmol) in toluene. The mixture is then refluxed for 30 min and cooled, and 3.2 g (19 mmol) of benzyl bromide are added dropwise .Molecular Structure Analysis
The molecular structure of Di(1-Adamantyl)benzylphosphine is complex and detailed analysis would require more specific data .Chemical Reactions Analysis
Di(1-Adamantyl)benzylphosphine is known to be a catalyst for several types of reactions. These include the Sonogashira coupling reaction, Ruthenium-catalyzed amination of secondary alcohols with ammonia, and Rhodium-catalyzed regioselective hydroformylation of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of Di(1-Adamantyl)benzylphosphine are not fully detailed in the available resources .Scientific Research Applications
Comprehensive Analysis of DI(1-Adamantyl)benzylphosphine Applications
DI(1-Adamantyl)benzylphosphine is a versatile ligand in organometallic chemistry, known for its role in various catalytic processes. Below is a detailed analysis of its unique applications in scientific research:
Buchwald-Hartwig Cross Coupling Reaction
Application: This phosphine compound is utilized as a catalyst in the Buchwald-Hartwig cross coupling reaction . This reaction forms carbon-nitrogen bonds and is pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Heck Reaction
Application: It serves as a ligand in the Heck reaction , which is used to form carbon-carbon bonds between alkenes and aryl or vinyl halides. This reaction is widely employed in the production of fine chemicals and materials.
Hiyama Coupling
Application: The compound acts as a catalyst in Hiyama coupling reactions , facilitating the creation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules and polymers.
Negishi Coupling
Application: DI(1-Adamantyl)benzylphosphine is used in Negishi coupling processes , which are instrumental in constructing carbon-carbon bonds, crucial for the assembly of various organic compounds.
Sonogashira Coupling
Application: In Sonogashira coupling, this ligand is applied to connect aryl halides with terminal alkynes , leading to the formation of alkynylated aromatic compounds, essential in electronic materials and pharmaceuticals.
Stille Coupling
Application: The compound finds use in Stille coupling reactions , which are valuable for synthesizing complex organic structures, including those used in drug development and materials science.
Suzuki-Miyaura Coupling
Application: As a catalyst, it aids in Suzuki-Miyaura coupling , a reaction that forms biaryl compounds through the cross-coupling of aryl halides with arylboronic acids, significant in medicinal chemistry.
Asymmetric Synthesis
Application: It is involved in asymmetric synthesis , where it helps create chiral molecules with high enantiomeric excess. These molecules are important in the development of various bioactive compounds.
Safety And Hazards
The safety data sheet for Di(1-Adamantyl)benzylphosphine suggests that in case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water. If swallowed, the mouth should be rinsed with water .
Future Directions
The global market size of Di(1-Adamantyl)benzylphosphine is expected to grow, indicating potential future directions for this compound .
Relevant Papers Several papers have been published on Di(1-Adamantyl)benzylphosphine and related compounds. These include studies on the synthesis of unsaturated adamantane derivatives , and the crystal and molecular structures of Di-1-adamantylphosphine .
properties
IUPAC Name |
bis(1-adamantyl)-benzylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAFEJRWQDKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460735 | |
Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DI(1-Adamantyl)benzylphosphine | |
CAS RN |
395116-70-8 | |
Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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